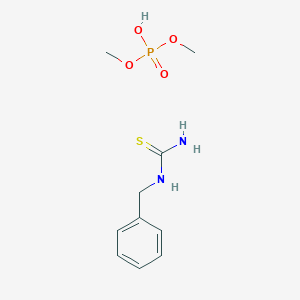
Benzylthiourea;dimethyl hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzylthiourea;dimethyl hydrogen phosphate is a compound that combines the properties of both benzylthiourea and dimethyl hydrogen phosphate. Benzylthiourea is an organosulfur compound, while dimethyl hydrogen phosphate is an organophosphorus compound. This combination results in a compound with unique chemical and physical properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzylthiourea;dimethyl hydrogen phosphate can be achieved through a series of chemical reactions involving the individual components. Benzylthiourea can be synthesized by reacting benzylamine with thiourea under acidic conditions. Dimethyl hydrogen phosphate can be prepared by the methanolysis of phosphorus trichloride or by heating diethylphosphite in methanol .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired compound.
Chemical Reactions Analysis
Types of Reactions
Benzylthiourea;dimethyl hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in benzylthiourea can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The phosphorus atom in dimethyl hydrogen phosphate can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted phosphates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzylthiourea;dimethyl hydrogen phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosulfur and organophosphorus compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of benzylthiourea;dimethyl hydrogen phosphate involves its interaction with molecular targets and pathways in biological systems. The sulfur and phosphorus atoms in the compound can form bonds with various biomolecules, affecting their function and activity. The specific pathways involved depend on the particular application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to benzylthiourea;dimethyl hydrogen phosphate include:
Thiourea: An organosulfur compound with similar chemical properties.
Dimethyl hydrogen phosphate: An organophosphorus compound with similar reactivity.
Benzylthiourea: A compound with similar structural features.
Uniqueness
This compound is unique due to its combination of sulfur and phosphorus atoms, which imparts distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications that are not possible with the individual components alone.
Properties
CAS No. |
62968-11-0 |
|---|---|
Molecular Formula |
C10H17N2O4PS |
Molecular Weight |
292.29 g/mol |
IUPAC Name |
benzylthiourea;dimethyl hydrogen phosphate |
InChI |
InChI=1S/C8H10N2S.C2H7O4P/c9-8(11)10-6-7-4-2-1-3-5-7;1-5-7(3,4)6-2/h1-5H,6H2,(H3,9,10,11);1-2H3,(H,3,4) |
InChI Key |
ULFAOMDCVZKJAU-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(O)OC.C1=CC=C(C=C1)CNC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















